molecular formula C11H7F9NNaO5S2 B13408338 ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt CAS No. 68299-19-4

((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt

Cat. No.: B13408338
CAS No.: 68299-19-4
M. Wt: 491.3 g/mol
InChI Key: GVCNIACRPWZJPS-UHFFFAOYSA-M
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Description

((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound It is characterized by the presence of a benzenesulfonic acid group, a nonafluorobutyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization ensures the purity and quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The reactions often require controlled temperatures and the presence of catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitrobenzenesulfonic acid derivatives, while oxidation can produce sulfonic acid derivatives .

Mechanism of Action

The mechanism of action of ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nonafluorobutyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nonafluorobutyl group in ((((Nonafluorobutyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt makes it unique compared to other sulfonic acid derivatives. This group imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications .

Properties

CAS No.

68299-19-4

Molecular Formula

C11H7F9NNaO5S2

Molecular Weight

491.3 g/mol

IUPAC Name

sodium;2-[(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)methyl]benzenesulfonate

InChI

InChI=1S/C11H8F9NO5S2.Na/c12-8(13,10(16,17)18)9(14,15)11(19,20)28(25,26)21-5-6-3-1-2-4-7(6)27(22,23)24;/h1-4,21H,5H2,(H,22,23,24);/q;+1/p-1

InChI Key

GVCNIACRPWZJPS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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